![molecular formula C12H11ClFN3O B11849023 4-(2-Fluorophenoxy)picolinimidamide hydrochloride CAS No. 1179360-03-2](/img/structure/B11849023.png)
4-(2-Fluorophenoxy)picolinimidamide hydrochloride
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Overview
Description
4-(2-Fluorophenoxy)picolinimidamide hydrochloride is a chemical compound with the molecular formula C₁₂H₁₁ClFN₃O and a molecular weight of 267.69 g/mol It is known for its unique structure, which includes a fluorophenoxy group attached to a picolinimidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenoxy)picolinimidamide hydrochloride typically involves the reaction of 2-fluorophenol with picolinimidamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often incorporating advanced techniques such as crystallization and purification to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenoxy)picolinimidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Cancer Treatment
One of the primary applications of 4-(2-Fluorophenoxy)picolinimidamide hydrochloride is in the treatment of various cancers. Research indicates that compounds with similar structures can modulate protein levels associated with cancer progression, particularly through the degradation of IKZF2 protein levels. This mechanism has been linked to the treatment of several types of cancer, including:
- Non-small cell lung cancer (NSCLC)
- Melanoma
- Triple-negative breast cancer (TNBC)
- Colorectal cancer
- Acute myelogenous leukemia (AML)
The ability to selectively degrade IKZF2 while sparing other related proteins positions this compound as a potential therapeutic agent for IKZF2-dependent malignancies .
Antiparasitic Activity
Another promising application lies in its antiparasitic properties. Virtual screening studies have identified compounds with similar structures that exhibit significant potency against Trypanosoma cruzi and Leishmania donovani, which are responsible for Chagas disease and leishmaniasis, respectively. The unique fluorinated substituent may enhance the interaction with biological targets in these parasites, making it a candidate for further development in treating parasitic infections .
Interaction Studies
Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for optimizing its therapeutic efficacy. Interaction studies typically focus on:
- Binding affinity to target proteins
- Metabolic stability
- Toxicity profiles
These studies help elucidate how modifications to the compound's structure can influence its biological activity and safety profile.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route might include:
- Formation of the picolinimidamide backbone.
- Introduction of the fluorophenoxy group through nucleophilic substitution.
- Purification and characterization of the final product.
Specific reaction conditions such as temperature, solvent choice, and reaction time will vary based on desired yield and purity .
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenoxy)picolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorophenoxy)picolinimidamide hydrochloride
- 4-(2-Bromophenoxy)picolinimidamide hydrochloride
- 4-(2-Iodophenoxy)picolinimidamide hydrochloride
Uniqueness
4-(2-Fluorophenoxy)picolinimidamide hydrochloride is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and physical properties. This fluorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications .
Biological Activity
4-(2-Fluorophenoxy)picolinimidamide hydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C12H10ClF N3
- Molecular Weight : 267.69 g/mol
- CAS Number : 1179360-03-2
The compound features a picolinimidamide structure, characterized by an imidamide functional group attached to a pyridine ring, along with a fluorophenoxy substituent. This configuration may enhance its solubility and interaction with biological targets, potentially leading to improved pharmacological effects compared to structurally similar compounds.
Anticancer Potential
A series of studies have focused on the development of dual inhibitors targeting c-Met and VEGFR-2 pathways using derivatives of 4-(2-Fluorophenoxy)pyridine. Notably, compound 12d showed IC50 values of 0.11 μM for c-Met and 0.19 μM for VEGFR-2, indicating strong inhibition potential . Given the structural similarities, it is plausible that this compound may exhibit comparable anticancer activity.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Tyrosine Kinases : The compound may inhibit receptor tyrosine kinases such as c-Met and VEGFR-2, which are crucial in cancer progression and metastasis.
- Disruption of Parasite Metabolism : Similar compounds have been shown to interfere with metabolic pathways in parasites, leading to reduced viability and replication.
Case Studies and Research Findings
A comprehensive review of literature reveals various insights into the biological activity of related compounds:
Properties
CAS No. |
1179360-03-2 |
---|---|
Molecular Formula |
C12H11ClFN3O |
Molecular Weight |
267.68 g/mol |
IUPAC Name |
4-(2-fluorophenoxy)pyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C12H10FN3O.ClH/c13-9-3-1-2-4-11(9)17-8-5-6-16-10(7-8)12(14)15;/h1-7H,(H3,14,15);1H |
InChI Key |
QWCRTXBXOOIFKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC(=NC=C2)C(=N)N)F.Cl |
Origin of Product |
United States |
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